molecular formula C10H10O2S B13901134 cis-2-Phenylsulfanylcyclopropanecarboxylic acid

cis-2-Phenylsulfanylcyclopropanecarboxylic acid

Cat. No.: B13901134
M. Wt: 194.25 g/mol
InChI Key: CCYWYCFSZCKDIN-DTWKUNHWSA-N
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Description

cis-2-Phenylsulfanylcyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a phenylsulfanyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-Phenylsulfanylcyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor followed by the introduction of the phenylsulfanyl group. One common method involves the reaction of a cyclopropane derivative with a phenylsulfanyl reagent under controlled conditions. The reaction conditions often include the use of a base and a solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize large-scale reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

cis-2-Phenylsulfanylcyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

cis-2-Phenylsulfanylcyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the effects of cyclopropane derivatives on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-Phenylsulfanylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various chemical reactions, while the cyclopropane ring can influence the compound’s reactivity and stability. The carboxylic acid group can form hydrogen bonds and participate in acid-base reactions, affecting the compound’s overall behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-2-Phenylsulfanylcyclopropanecarboxylic acid is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

(1R,2R)-2-phenylsulfanylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H10O2S/c11-10(12)8-6-9(8)13-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9+/m0/s1

InChI Key

CCYWYCFSZCKDIN-DTWKUNHWSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1SC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1C(C1SC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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